molecular formula C10H14O6 B8738833 3(Methoxycarbonylmethylene)glutaric acid dimethylester CAS No. 57056-37-8

3(Methoxycarbonylmethylene)glutaric acid dimethylester

Cat. No. B8738833
CAS RN: 57056-37-8
M. Wt: 230.21 g/mol
InChI Key: FUDUXZMTENOEBT-UHFFFAOYSA-N
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Patent
US08852550B2

Procedure details

Carbomethoxymethylenetriphenylphosphorane (167 g, 0.5 mol) in toluene (600 ml) was treated with dimethyl 3-oxoglutarate (87 g, 0.5 mol) and the reaction heated to 100° C. on an oil bath at 120° C. under an atmosphere of nitrogen for 36 h. The reaction was then concentrated in vacuo and the oily residue triturated with 40/60 petrol ether/diethylether 1:1, 600 ml. Triphenylphosphine oxide precipitated out and the supernatant liquid was decanted/filtered off. The residue on evaporation in vacuo was Kugelrohr distilled under high vacuum Bpt (oven temperature 180-200° C. at 0.2 torr) to give 3-(methoxycarbonylmethylene)glutaric acid dimethylester (89.08 g, 53%).
Quantity
167 g
Type
reactant
Reaction Step One
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([O:3][CH3:4])=[O:2].O=[C:26]([CH2:32][C:33]([O:35][CH3:36])=[O:34])[CH2:27][C:28]([O:30][CH3:31])=[O:29]>C1(C)C=CC=CC=1>[CH3:31][O:30][C:28](=[O:29])[CH2:27][C:26](=[CH:5][C:1]([O:3][CH3:4])=[O:2])[CH2:32][C:33]([O:35][CH3:36])=[O:34]

Inputs

Step One
Name
Quantity
167 g
Type
reactant
Smiles
C(=O)(OC)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
87 g
Type
reactant
Smiles
O=C(CC(=O)OC)CC(=O)OC
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the oily residue triturated with 40/60 petrol ether/diethylether 1:1, 600 ml
CUSTOM
Type
CUSTOM
Details
Triphenylphosphine oxide precipitated out
FILTRATION
Type
FILTRATION
Details
the supernatant liquid was decanted/filtered off
CUSTOM
Type
CUSTOM
Details
The residue on evaporation in vacuo
DISTILLATION
Type
DISTILLATION
Details
distilled under high vacuum Bpt (oven temperature 180-200° C. at 0.2 torr)

Outcomes

Product
Name
Type
product
Smiles
COC(CC(CC(=O)OC)=CC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 89.08 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.